molecular formula C16H16O10 B1663418 3-Carboxyumbelliferyl beta-D-galactopyranoside CAS No. 64664-99-9

3-Carboxyumbelliferyl beta-D-galactopyranoside

Cat. No. B1663418
CAS RN: 64664-99-9
M. Wt: 368.29 g/mol
InChI Key: HGMXXIAQZWTZLR-WUGLTUCPSA-N
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Description

The compound “CUG” refers to a sequence of cytosine, uracil, and guanine nucleotides, which are part of RNA sequences. This compound is particularly significant in the context of myotonic dystrophy, a genetic disorder caused by the expansion of CUG repeats in the RNA. These repeats can sequester specific proteins, leading to various cellular dysfunctions .

Scientific Research Applications

Chemistry

In chemistry, CUG sequences are used to study the interactions between RNA and various chemical compounds. Researchers use these sequences to investigate how different molecules bind to RNA and how these interactions affect RNA function .

Biology

In biology, CUG sequences are used to study the role of RNA in cellular processes. Researchers use these sequences to investigate how RNA interacts with proteins and other molecules within the cell .

Medicine

In medicine, CUG sequences are used to study genetic disorders such as myotonic dystrophy. Researchers use these sequences to investigate how the expansion of CUG repeats affects cellular function and to develop potential treatments for these disorders .

Industry

In industry, CUG sequences are used in the development of RNA-based therapeutics. Companies use these sequences to develop drugs that target specific RNA sequences and to investigate the potential of RNA-based therapies for various diseases .

Mechanism of Action

The mechanism of action of CUG sequences involves their ability to bind to specific proteins and other molecules within the cell. In the context of myotonic dystrophy, the expanded CUG repeats bind to muscleblind-like proteins, sequestering them and preventing them from performing their normal functions. This sequestration leads to various cellular dysfunctions, including altered RNA splicing and impaired muscle function .

Biochemical Analysis

Biochemical Properties

3-Carboxyumbelliferyl beta-D-galactopyranoside is used to measure extracellular beta-galactosidase activity, lacY permease activity, for microinjection analyses, or measure cell disruption or lysis . It interacts with the enzyme beta-galactosidase, which cleaves it to release a fluorophore . This interaction is used to measure the activity of the enzyme in various biochemical assays .

Cellular Effects

The compound is well retained within cells, making it useful for live cell analyses . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths (325 to 340 nm), which can be used to measure compartmentalization of intracellular activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme beta-galactosidase. The enzyme cleaves the compound, releasing a fluorophore . The emission of this fluorophore can be measured, providing a readout of the enzyme’s activity .

Temporal Effects in Laboratory Settings

The compound is stable and soluble in water, making it suitable for use in various laboratory settings . The fluorescence intensity of the compound decreases as the pH shifts to shorter wavelengths, which can affect measurements of enzyme activity over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of the enzyme beta-galactosidase . The enzyme cleaves the compound, releasing a fluorophore that can be measured to determine the enzyme’s activity .

Transport and Distribution

The compound is well retained within cells, suggesting that it may interact with cellular transporters or binding proteins

Subcellular Localization

The compound is well retained within cells, indicating that it may localize to specific subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CUG sequences typically involves solid-phase synthesis techniques. This method allows for the sequential addition of nucleotides to a growing chain, ensuring precise control over the sequence. The process involves the following steps:

Industrial Production Methods

Industrial production of CUG sequences involves large-scale solid-phase synthesis, often using automated synthesizers. These machines can produce large quantities of RNA sequences with high precision and efficiency. The process is similar to the laboratory-scale synthesis but is scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

CUG sequences can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized nucleotides, while substitution reactions can result in modified RNA sequences with altered nucleotide compositions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of CUG sequences lies in their specific role in myotonic dystrophy. The expanded CUG repeats are particularly effective at sequestering muscleblind-like proteins, leading to the characteristic symptoms of the disorder. This specificity makes CUG sequences a unique target for therapeutic interventions .

properties

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436082
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64664-99-9
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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